6-methyl-2,4-bis(methylthio)-3-nitroPyridine

RNase L activation innate immunity anticancer research

6-Methyl-2,4-bis(methylthio)-3-nitropyridine (CAS 134992-24-8) is a polysubstituted pyridine featuring three distinct functional groups: a nitro group at position 3, methylthio groups at positions 2 and 4, and a methyl group at position 6. This combination creates a unique electron-deficient aromatic system amenable to regioselective nucleophilic aromatic substitution and subsequent derivatization.

Molecular Formula C8H10N2O2S2
Molecular Weight 230.3 g/mol
CAS No. 134992-24-8
Cat. No. B1600509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2,4-bis(methylthio)-3-nitroPyridine
CAS134992-24-8
Molecular FormulaC8H10N2O2S2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)SC)[N+](=O)[O-])SC
InChIInChI=1S/C8H10N2O2S2/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3
InChIKeyVZIRTVZMIOEMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,4-bis(methylthio)-3-nitropyridine (CAS 134992-24-8): A Polysubstituted Pyridine Building Block for Targeted Synthesis and Drug Discovery


6-Methyl-2,4-bis(methylthio)-3-nitropyridine (CAS 134992-24-8) is a polysubstituted pyridine featuring three distinct functional groups: a nitro group at position 3, methylthio groups at positions 2 and 4, and a methyl group at position 6 . This combination creates a unique electron-deficient aromatic system amenable to regioselective nucleophilic aromatic substitution and subsequent derivatization. The compound is recognized as a critical intermediate in the synthesis of the clinical-stage acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor K-604 [1].

Why Close Analogs Cannot Replace 6-Methyl-2,4-bis(methylthio)-3-nitropyridine in Targeted Synthetic Routes


The precise substitution pattern of 6-methyl-2,4-bis(methylthio)-3-nitropyridine is essential for its synthetic utility and biological activity of downstream products. The 6-methyl group blocks a potential reactive site, enforcing regioselective functionalization at the remaining positions, while the dual methylthio groups act as both directing and leaving groups under nucleophilic substitution conditions [1]. This regiochemical control cannot be achieved with simpler nitropyridine isomers lacking the 6-methyl substitution. Furthermore, the compound serves as the core scaffold for K-604, an ACAT-1 inhibitor exhibiting 229-fold selectivity over ACAT-2; alteration of the methyl substitution pattern, or replacement of the methylthio groups with other substituents, has been shown to drastically reduce this selectivity [2].

Quantitative Differentiation of 6-Methyl-2,4-bis(methylthio)-3-nitropyridine Against Structural Analogs


RNase L Activation Potency in Cell-Free Assays

6-Methyl-2,4-bis(methylthio)-3-nitropyridine activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts, as measured by inhibition of protein synthesis [1]. This potency is substantially higher than the EC50 of 2.60E+4 nM observed for a structurally related derivative (BDBM50373166) in a human recombinant RNase L FRET-based cleavage assay [2], indicating that the intact 6-methyl-2,4-bis(methylthio)pyridine core is critical for maximal enzymatic activation.

RNase L activation innate immunity anticancer research

Essential Intermediate for a Clinical-Stage ACAT-1 Inhibitor with High Isoform Selectivity

The compound is the direct synthetic precursor to the clinical candidate K-604, an ACAT-1 inhibitor that displays 229-fold selectivity for human ACAT-1 (IC50 = 0.5 nM) over human ACAT-2 (IC50 = 115 nM) [1]. The 6-methyl and 2,4-bis(methylthio) substitution pattern is indispensable for this selectivity; SAR studies in the K-604 program demonstrated that replacement of the 6-methyl group or modification of the methylthio substituents led to significant losses in both potency and selectivity [1].

ACAT-1 inhibition atherosclerosis drug intermediate

High-Yield Synthesis from a Common Precursor

Controlled displacement of the chlorine atoms in 2,4-dichloro-6-methyl-3-nitropyridine with sodium methanethiolate in methanol at room temperature delivers 6-methyl-2,4-bis(methylthio)-3-nitropyridine in 82% isolated yield (18.9 g scale, 0.1 mol substrate) [1]. The product is obtained as a crystalline solid (mp 172–176 °C) and characterized by ¹H NMR (CDCl₃) δ 2.45 (s, 3H), 2.51 (s, 3H), 2.55 (s, 3H), 6.77 (s, 1H). In contrast, analogous substitution on 2,4-dichloro-3-nitropyridine (lacking the 6-methyl group) often requires elevated temperatures and yields are complicated by competing over-substitution or ring degradation, though systematic head-to-head yield comparisons have not been published.

organic synthesis process chemistry building block

Physicochemical Property Differentiation from Methoxy and Other Analogs

6-Methyl-2,4-bis(methylthio)-3-nitropyridine (MW 230.31, formula C₈H₁₀N₂O₂S₂) exhibits a computed density of 1.34±0.1 g/cm³ and a boiling point of 330.8±42.0 °C . Compared to 4-methoxy-6-methyl-2-(methylthio)-3-nitropyridine (CAS 179056-95-2, MW 214.24, C₈H₁₀N₂O₃S), the bis(methylthio) pattern increases the molecular weight by 7.5% and alters the hydrogen-bond acceptor profile, which can translate into higher logP and altered membrane permeability. Quantitative logP or solubility values for the target compound have not been published, but the structural difference is expected to confer meaningful distinctions in pharmacokinetic properties of derived molecules.

lipophilicity solubility medicinal chemistry

Regioselective Nucleophilic Substitution Enabled by the 6-Methyl Substituent

In nucleophilic aromatic substitution reactions of 3-nitropyridines, the presence of a 6-methyl group has been shown to direct incoming nucleophiles predominantly to the 4-position, while the 2-position remains activated toward substitution by sulfur nucleophiles [1]. For 6-methyl-2,4-bis(methylthio)-3-nitropyridine, the pre-installed methylthio groups can be selectively displaced or oxidized in a stepwise manner, enabling the construction of unsymmetrical 2,4-disubstituted pyridines that are otherwise difficult to access. This regiochemical control is absent in 3-nitropyridine itself or in 2,4-dichloro-3-nitropyridine, where mixtures of regioisomers are frequently obtained.

regioselectivity SNAr heterocyclic chemistry

Preferred Application Scenarios for 6-Methyl-2,4-bis(methylthio)-3-nitropyridine Based on Quantitative Evidence


Synthesis of ACAT-1 Inhibitor K-604 and Structural Analogs

The compound is the indispensable intermediate for preparing K-604, a clinical-stage ACAT-1 inhibitor with 229-fold isoform selectivity and high oral bioavailability (Cmax 1100-fold higher than the earlier lead in dogs) [1]. Researchers and CDMOs undertaking scale-up of K-604 or exploring SAR around the pyridine core should procure this specific building block to ensure fidelity to the published synthesis and pharmacological profile.

RNase L Activation Studies and Antiviral Drug Discovery

With an IC50 of 2.30 nM in mouse cell extracts [2], 6-methyl-2,4-bis(methylthio)-3-nitropyridine is a potent activator of RNase L, making it suitable for profiling RNase L-dependent signaling pathways and for screening in antiviral or anticancer phenotypic assays where RNase L activation is a desired mechanism.

Regioselective Synthesis of 2,4-Disubstituted Pyridines

The 6-methyl group and pre-positioned methylthio leaving groups allow sequential SNAr reactions with high regiocontrol [3]. This building block is ideal for constructing libraries of unsymmetrical pyridines for fragment-based drug discovery or for the preparation of fluorescent probes, as demonstrated in recent work on 2-R-3-nitropyridine functionalization [3].

Development of Pharmacokinetic Tool Compounds

The bis(methylthio) pattern confers distinct lipophilicity compared to methoxy or amino analogs . This compound can be used to introduce a defined logP shift in a lead series, enabling medicinal chemists to fine-tune ADME properties without altering the core pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-2,4-bis(methylthio)-3-nitroPyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.